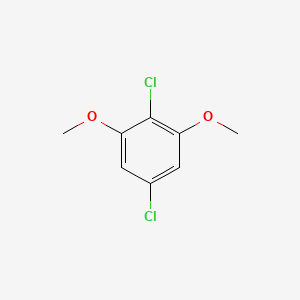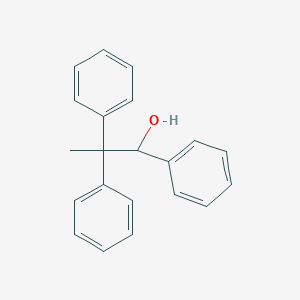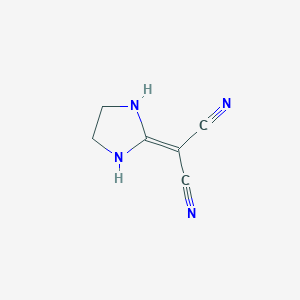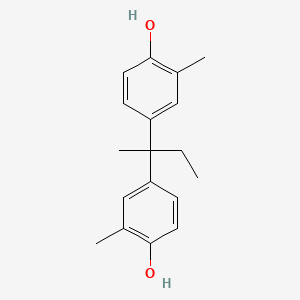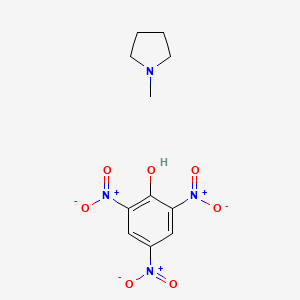
1-methylpyrrolidine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-methylpyrrolidine can be synthesized through the reaction of pyrrolidine with methyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution with methyl iodide.
2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces three nitro groups onto the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of 1-methylpyrrolidine involves the continuous flow process where pyrrolidine and methyl iodide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the desired product.
For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol in large reactors. The reaction mixture is then neutralized and purified to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying.
化学反应分析
Types of Reactions
1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrolidone.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form 2,4,6-triaminophenol.
Substitution: It can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other electrophiles.
Common Reagents and Conditions
Oxidation of 1-methylpyrrolidine: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction of 2,4,6-trinitrophenol: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Oxidation of 1-methylpyrrolidine: N-methylpyrrolidone.
Reduction of 2,4,6-trinitrophenol: 2,4,6-triaminophenol.
科学研究应用
1-methylpyrrolidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the interactions of nitroaromatic compounds with biological molecules.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.
作用机制
The mechanism of action of 1-methylpyrrolidine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components. The pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their structure and function.
相似化合物的比较
Similar Compounds
2,4,6-trinitrotoluene (TNT): Similar to 2,4,6-trinitrophenol, TNT is a nitroaromatic compound used as an explosive.
N-methylpyrrolidone (NMP): Similar to 1-methylpyrrolidine, NMP is a nitrogen-containing heterocycle used as a solvent in various industrial applications.
Uniqueness
1-methylpyrrolidine;2,4,6-trinitrophenol is unique due to the combination of the pyrrolidine ring and the nitroaromatic structure. This combination imparts distinct chemical properties and potential applications that are not observed in the individual components. The presence of both nitrogen and nitro groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for scientific research and industrial applications.
属性
CAS 编号 |
6012-25-5 |
|---|---|
分子式 |
C11H14N4O7 |
分子量 |
314.25 g/mol |
IUPAC 名称 |
1-methylpyrrolidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-4-2-3-5-6/h1-2,10H;2-5H2,1H3 |
InChI 键 |
QKYCSLGYNGJCFI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
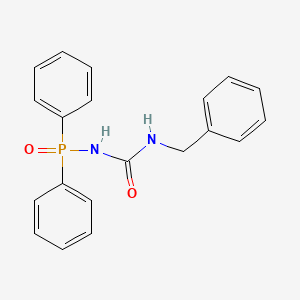
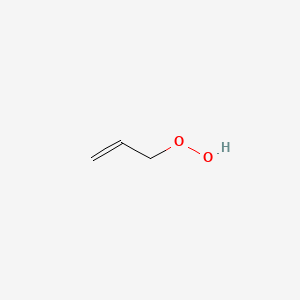
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
